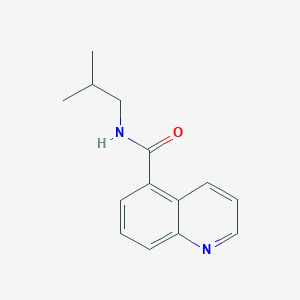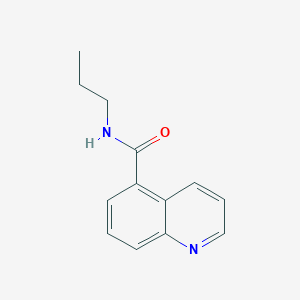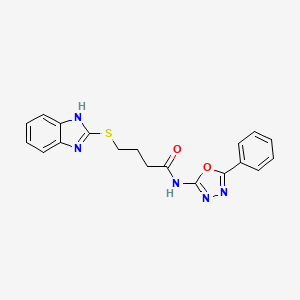
N-(2-methylpropyl)quinoline-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylpropyl)quinoline-5-carboxamide, also known as MPQC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPQC is a member of the quinoline family, which is known to exhibit a wide range of biological activities, including anticancer, antimalarial, and antiviral properties. In
Mécanisme D'action
N-(2-methylpropyl)quinoline-5-carboxamide exerts its inhibitory effect on CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, thereby disrupting the signaling pathways that are necessary for cell growth and survival.
Biochemical and Physiological Effects
In addition to its inhibitory effect on CK2, N-(2-methylpropyl)quinoline-5-carboxamide has been shown to exhibit other biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anticancer agent. N-(2-methylpropyl)quinoline-5-carboxamide has also been shown to inhibit the replication of the hepatitis C virus, indicating that it may have antiviral properties as well.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methylpropyl)quinoline-5-carboxamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, its inhibitory effect on CK2 makes it a useful tool for studying the role of this enzyme in various cellular processes. However, one limitation of using N-(2-methylpropyl)quinoline-5-carboxamide is that it may have off-target effects on other proteins, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-(2-methylpropyl)quinoline-5-carboxamide. One area of interest is the development of N-(2-methylpropyl)quinoline-5-carboxamide-based drugs for the treatment of cancer and other diseases. Another direction is the further exploration of the mechanisms by which N-(2-methylpropyl)quinoline-5-carboxamide exerts its effects on CK2 and other cellular processes. Additionally, the potential antiviral properties of N-(2-methylpropyl)quinoline-5-carboxamide warrant further investigation. Overall, N-(2-methylpropyl)quinoline-5-carboxamide is a promising compound that has the potential to contribute to the development of new therapies for a variety of diseases.
Méthodes De Synthèse
The synthesis of N-(2-methylpropyl)quinoline-5-carboxamide involves the reaction between 2-methylpropylamine and 2-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-(2-methylpropyl)quinoline-5-carboxamide as a white solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
N-(2-methylpropyl)quinoline-5-carboxamide has been extensively studied for its potential therapeutic applications. In particular, it has shown promising results as an inhibitor of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell growth and differentiation. N-(2-methylpropyl)quinoline-5-carboxamide has been shown to inhibit CK2 activity both in vitro and in vivo, making it a potential candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
N-(2-methylpropyl)quinoline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10(2)9-16-14(17)12-5-3-7-13-11(12)6-4-8-15-13/h3-8,10H,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCAQUOMKDSUKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C2C=CC=NC2=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)quinoline-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7476733.png)
![Ethyl 4-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B7476738.png)

![Dimethyl 5-[(4-ethylsulfonylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7476750.png)


![4-Ethyl-7-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]chromen-2-one](/img/structure/B7476784.png)
![4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide](/img/structure/B7476799.png)
![6-(furan-2-yl)-3-methyl-N-pyridin-3-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476800.png)
![N-[(3-bromophenyl)methyl]-3-chloro-N-methylbenzenesulfonamide](/img/structure/B7476810.png)
![N-(4-carbamoylphenyl)-6-(2,5-dimethylfuran-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476818.png)
